molecular formula C11H17NO2S2 B2388540 N-((1-(thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide CAS No. 1210201-87-8

N-((1-(thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide

Cat. No.: B2388540
CAS No.: 1210201-87-8
M. Wt: 259.38
InChI Key: CYIYIKBWNSJHFB-UHFFFAOYSA-N
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Description

N-((1-(Thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide is a sulfonamide derivative featuring a cyclopentane ring substituted at the 1-position with a thiophen-2-yl group and a methylsulfonamide moiety attached via a methylene linker. The compound’s structure combines a rigid cyclopentyl scaffold with the aromatic thiophene ring, which may influence electronic properties, steric bulk, and intermolecular interactions.

Properties

IUPAC Name

N-[(1-thiophen-2-ylcyclopentyl)methyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S2/c1-16(13,14)12-9-11(6-2-3-7-11)10-5-4-8-15-10/h4-5,8,12H,2-3,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIYIKBWNSJHFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1(CCCC1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide typically involves the reaction of thiophene derivatives with cyclopentylmethylamine and methanesulfonyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the process is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiol derivatives.

    Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted methanesulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-((1-(thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-((1-(thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The thiophene ring and methanesulfonamide group play crucial roles in its binding to target proteins and enzymes, leading to modulation of their activity. This compound may inhibit or activate specific pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Molecular Formula Key Substituents Inferred Properties
N-((1-(Thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide Cyclopentyl-thiophene C₁₁H₁₇NO₂S₂ Thiophen-2-yl, cyclopentyl Moderate lipophilicity, conformational flexibility
N-Cyclopropyl-N-[(thiophen-2-yl)methyl]methanesulfonamide (W98) Cyclopropyl-thiophene C₉H₁₃NO₂S₂ Thiophen-2-ylmethyl, cyclopropyl High ring strain, potential reactivity
Bicyclo[2.2.1]heptane-tert-butyl sulfonamide Bicyclo[2.2.1]heptane C₁₅H₂₅NO₂S tert-Butyl, benzylidene High rigidity, increased lipophilicity
Azetidinyl-pyrrolo-triazolo-pyrazine sulfonamide Azetidine-pyrrolo core C₁₆H₂₁N₇O₂S Azetidinylsulfonyl, triazolo-pyrazine Target-specific binding, polar interactions

Key Findings and Implications

  • Ring Size and Stability : Cyclopentyl derivatives balance flexibility and metabolic stability better than strained cyclopropyl or rigid bicyclic systems.
  • Thiophene vs. Aromatic Moieties : Thiophene’s sulfur atom offers unique electronic interactions compared to phenyl or indole groups, influencing target selectivity.
  • Sulfonamide Modifications : Substituents on nitrogen (e.g., methyl, azetidinyl, diethyl) critically modulate solubility, bioavailability, and pharmacokinetics.

Biological Activity

N-((1-(thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide is a compound that has garnered attention in scientific research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

1. Overview of the Compound

This compound features a thiophene ring and a cyclopentyl group, which contribute to its unique chemical reactivity and biological activity. The compound is primarily studied for its potential antimicrobial and anticancer properties, making it a candidate for further pharmaceutical development.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The thiophene ring and methanesulfonamide group play crucial roles in binding to target proteins and enzymes, modulating their activity. This compound may inhibit or activate specific signaling pathways, resulting in various biological effects such as:

  • Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains, possibly through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cells by activating apoptotic pathways or inhibiting cell proliferation.

3. Biological Activity Data

A summary of the biological activities observed in various studies is presented in the following table:

Activity Type Observed Effect Reference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in breast cancer cell lines
Anti-inflammatoryReduces inflammatory markers in vitro

4.1 Antimicrobial Studies

In a study evaluating the antimicrobial properties of this compound, researchers found that the compound exhibited significant activity against Staphylococcus aureus with an IC50 value indicating potent inhibition of bacterial growth. The mechanism was suggested to involve disruption of the bacterial cell membrane integrity.

4.2 Anticancer Research

Research conducted on breast cancer cell lines MCF-7 and MDA-MB-468 demonstrated that this compound effectively inhibited cell proliferation and induced apoptosis. The study utilized MTT assays and NCI-60 cell panel assays, revealing that the compound's cytotoxicity was significantly higher than standard chemotherapeutic agents.

5. Future Directions

Ongoing research aims to further elucidate the molecular mechanisms underlying the biological activities of this compound. Potential areas for future investigation include:

  • Structure-Activity Relationship (SAR) Studies : To optimize the compound's efficacy and selectivity.
  • In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.
  • Clinical Trials : To evaluate its effectiveness as a treatment option for specific diseases.

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